Phycocyanobilin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

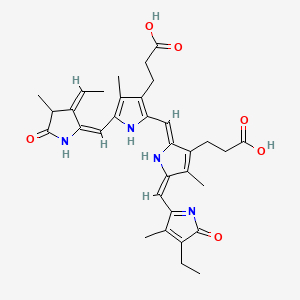

Fórmula molecular |

C33H38N4O6 |

|---|---|

Peso molecular |

586.7 g/mol |

Nombre IUPAC |

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13+,27-14+,28-15- |

Clave InChI |

NNMALANKTSRILL-XXRVBHKUSA-N |

SMILES isomérico |

CCC1=C(C(=NC1=O)/C=C/2\C(=C(/C(=C/C3=C(C(=C(N3)/C=C/4\C(=C/C)\C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |

SMILES canónico |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Phycocyanobilin: Foundational Research for Scientific and Pharmaceutical Applications

Abstract: Phycocyanobilin (PCB) is a blue, light-harvesting tetrapyrrole chromophore found in cyanobacteria and red algae.[1][2] Beyond its essential role in photosynthesis, PCB has emerged as a molecule of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] This technical guide provides an in-depth overview of the foundational research on this compound, tailored for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, biosynthetic pathways, mechanisms of action, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized through structured diagrams to facilitate a comprehensive understanding of this promising bioactive compound.

Physicochemical Properties of this compound

This compound is a linear tetrapyrrole (bilin) that serves as the prosthetic group for phycobiliproteins, specifically phycocyanin and allophycocyanin, to which it is covalently attached via a thioether bond.[1][5] Its chemical structure is responsible for its distinct blue color and its biological activities.[5]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value / Description | Reference(s) |

|---|---|---|

| Chemical Formula | C₃₃H₃₈N₄O₆ | [1] |

| Molar Mass | 586.69 g/mol | [1] |

| IUPAC Name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | [1] |

| CAS Number | 20298-86-6 | [1][6] |

| Structure | Linear open-chain tetrapyrrole | [2][3] |

| Solubility | Water-soluble | [5][6] |

| Absorption Spectrum | The this compound chromophore exhibits an absorption maximum in the range of 620-665 nm. | [7] |

| HSA Binding Affinity | Binds to human serum albumin (HSA) with a binding constant (K) of 2.2 × 10⁶ M⁻¹ at 25 °C. |[8] |

Biosynthesis of this compound

The synthesis of PCB in cyanobacteria is a well-defined enzymatic pathway that begins with the universal tetrapyrrole precursor, heme.[9] The process involves two critical, sequential enzymatic reactions that convert the cyclic heme molecule into the linear PCB chromophore.[10][11][12] This pathway can be reconstituted in heterologous hosts like E. coli for biotechnological production.[13][14]

The biosynthesis pathway proceeds as follows:

-

Heme Oxygenase (HO1): The enzyme heme oxygenase catalyzes the oxygen-dependent cleavage of the α-methene bridge of the heme ring. This reaction opens the cyclic tetrapyrrole, yielding biliverdin IXα (BV), carbon monoxide (CO), and free ferrous iron (Fe²⁺).[12][13][15]

-

This compound:Ferredoxin Oxidoreductase (PcyA): The ferredoxin-dependent enzyme PcyA catalyzes the four-electron reduction of biliverdin IXα to produce this compound.[1][10][15] This reduction specifically targets the vinyl groups on the A and D rings of the biliverdin molecule.[13]

Core Biological Activities and Mechanisms of Action

PCB exhibits a range of biological activities that are the focus of extensive research for therapeutic applications. Its primary mechanisms revolve around its potent antioxidant and anti-inflammatory capabilities.

Antioxidant Properties

PCB is a powerful antioxidant that acts through multiple mechanisms to mitigate oxidative stress.[2][3] This activity is central to its protective effects against a variety of pathologies.

-

Direct Radical Scavenging: PCB's molecular structure, with its extended system of conjugated double bonds, allows it to effectively neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including peroxyl and hydroxyl radicals.[16][17]

-

Inhibition of NADPH Oxidase (NOX): PCB has been shown to inhibit the activity of NADPH oxidase, a key enzyme complex responsible for the production of superoxide radicals in inflammatory cells.[2][3][18] By suppressing this source of ROS, PCB reduces the overall oxidative burden.

Table 2: Quantitative Antioxidant Activity of C-Phycocyanin (PCB-Protein Complex)

| Assay | Species Source | Result | Reference |

|---|---|---|---|

| Peroxyl Radical Scavenging | Lyngbya sp. | IC₅₀ = 6.63 µM | [17] |

| (Crocin Bleaching Assay) | Spirulina sp. | IC₅₀ = 12.15 µM | [17] |

| Phormidium sp. | IC₅₀ = 12.74 µM | [17] | |

| Hydroxyl Radical Scavenging | Lyngbya sp. | k = 7.87 × 10¹⁰ M⁻¹s⁻¹ | [17] |

| (Deoxyribose Degradation) | Phormidium sp. | k = 9.58 × 10¹⁰ M⁻¹s⁻¹ | [17] |

| Spirulina sp. | k = 6.42 × 10¹⁰ M⁻¹s⁻¹ | [17] |

Note: Data is for the C-Phycocyanin protein, where PCB is the active chromophore responsible for the radical scavenging activity.

Anti-inflammatory Properties

PCB modulates inflammatory responses by targeting key signaling pathways and mediators.[2][19] It has been shown to reduce the expression of pro-inflammatory cytokines while promoting anti-inflammatory responses.[3][18]

-

Inhibition of NF-κB and MAPK Pathways: PCB can suppress the activation of major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][18] This prevents the transcription of genes encoding pro-inflammatory proteins.

-

Modulation of Cytokine Production: It reduces the production of pro-inflammatory cytokines such as IL-6 and IFN-γ and up-regulates the anti-inflammatory cytokine IL-10.[2][18]

-

Inhibition of COX-2: The anti-inflammatory effects of phycocyanin (containing PCB) have also been attributed to the inhibition of cyclooxygenase-2 (COX-2) activity, an enzyme responsible for producing inflammatory prostaglandins.[20][21]

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of this compound.

Protocol for Isolation and Purification of C-Phycocyanin from Spirulina platensis

This protocol yields high-purity C-phycocyanin, from which PCB can be cleaved or which can be used directly for studies where the protein complex is active. Purity is assessed by the ratio of absorbance at 620 nm (phycocyanin) to 280 nm (total protein); a ratio > 4.0 is considered analytical grade.[22]

-

Cell Lysis and Extraction:

-

Harvest Spirulina biomass and freeze at -20°C.

-

Perform four cycles of freezing (-20°C) and thawing (room temperature), followed by 5 minutes of sonication in an ice bath to ensure cell rupture.[16]

-

Extract the ruptured cells with 25 mM sodium acetate buffer (pH 5.0) in a 2:1 volume-to-weight ratio.[16]

-

Centrifuge the extract at 18,000 x g for 45 minutes at 4°C to pellet cell debris. Collect the blue supernatant (crude extract).[16]

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract to achieve 65% saturation while stirring at 4°C.[22]

-

Allow precipitation to occur overnight at 4°C.

-

Centrifuge at 27,000 rpm for 15 minutes at 4°C. Discard the supernatant and dissolve the blue pellet in a minimal volume of extraction buffer.[22]

-

-

Dialysis:

-

Anion-Exchange Chromatography:

-

Equilibrate a DEAE-Cellulose or Q-Sepharose anion-exchange column with the extraction buffer.[22][23]

-

Load the dialyzed sample onto the column.

-

Wash the column with the starting buffer to remove unbound proteins.

-

Elute the bound C-phycocyanin using a linear gradient of sodium phosphate buffer (e.g., 5-100 mM, pH 7.0).[16]

-

Collect the bright blue fractions and measure the A₆₂₀/A₂₈₀ ratio to determine purity. Pool fractions with a purity ratio > 4.0.

-

Protocol for Recombinant Biosynthesis of PCB in E. coli

This protocol describes the heterologous production of PCB in E. coli, which is an alternative to extraction from algae and allows for metabolic engineering to improve yields.[13][14]

-

Plasmid Construction and Transformation:

-

Clone the genes for heme oxygenase-1 (e.g., ho1 from Thermosynechococcus elongatus) and this compound:ferredoxin oxidoreductase (pcyA from Synechocystis sp.) into a high-copy number expression vector, such as pETDuet-1, under the control of an inducible T7 promoter.[14]

-

Transform the resulting plasmid into an expression host strain, such as E. coli BL21(DE3).

-

-

Culture and Induction:

-

Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Use the overnight culture to inoculate a larger volume of production medium (e.g., Modified R medium).[14]

-

Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.8 mM.[14][15]

-

-

Optimization of Production:

-

Fermentation and Harvest:

-

Extraction and Quantification:

-

Resuspend the cell pellet in methanol and incubate at 70-80°C to extract the PCB.[13]

-

Centrifuge to pellet debris and measure the absorbance of the supernatant. Quantify PCB using its extinction coefficient.

-

Table 3: Reported Titers for Recombinant PCB Production in E. coli

| Strain / Condition | Titer (mg/L) | Reference |

|---|---|---|

| BL21(DE3) / Fed-batch fermentation with optimized precursor supply | 184.20 | [13] |

| BL21(DE3) / Fed-batch fermentation with cofactor engineering | 28.32 | [14] |

| BL21(DE3) / Shake flask with MM9 medium | 3.8 |[15] |

Applications in Research and Drug Development

The unique biological activities of PCB make it a highly attractive candidate for drug development and a valuable tool for biomedical research.

-

Neurodegenerative Diseases: Its ability to scavenge ROS and cross the blood-brain barrier makes it a promising agent for mitigating the oxidative stress implicated in conditions like Alzheimer's and Parkinson's disease.[25]

-

Inflammatory Conditions: PCB's potent anti-inflammatory action suggests its potential use in treating chronic inflammatory diseases, including atherosclerosis and multiple sclerosis.[18][25]

-

Oncology: The anti-proliferative and pro-apoptotic effects of phycocyanin and PCB are being explored for their potential as anti-cancer agents.[2][4]

-

Nephroprotection: Studies have demonstrated that PCB is the active molecule responsible for the kidney-protective effects of C-phycocyanin in models of acute kidney injury.[26]

-

Natural Colorant and Nutraceutical: PCB is used as a natural blue pigment in the food and cosmetic industries and is the key bioactive component in Spirulina-derived health supplements.[24]

Conclusion

This compound stands out as a natural compound with a robust portfolio of beneficial biological activities, underpinned by its potent antioxidant and anti-inflammatory mechanisms. Foundational research has established its physicochemical properties, elucidated its biosynthetic pathway, and provided a strong basis for its therapeutic potential. The development of scalable recombinant production methods, coupled with detailed protocols for its isolation and analysis, paves the way for advanced preclinical and clinical investigations. As research continues, this compound is poised to become a key molecule in the development of novel therapies for a wide range of diseases driven by oxidative stress and inflammation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phycocyanin: A Potential Drug for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Structure and Physical Properties of Phycocyanin Factory Sell Top Quality [biolyphar.com]

- 6. This compound | 20298-86-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a bioactive tetrapyrrolic compound of blue-green alga Spirulina, binds with high affinity and competes with bilirubin for binding on human serum albumin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Biosynthesis of phycobilins. Formation of the chromophore of phytochrome, phycocyanin and phycoerythrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational Design of Key Enzymes to Efficiently Synthesize this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient Synthesis of this compound by Combinatorial Metabolic Engineering in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. scispace.com [scispace.com]

- 18. The Bioactivities of this compound from Spirulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phycocyanin: Anti-inflammatory effect and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cyanotech.com [cyanotech.com]

- 21. researchgate.net [researchgate.net]

- 22. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. pubs.acs.org [pubs.acs.org]

- 25. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Phycocyanobilin: From Discovery to Therapeutic Potential

An In-depth Technical Guide on the Core Aspects of Phycocyanobilin Discovery, Synthesis, and Biological Activity for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound (PCB), a blue tetrapyrrole chromophore, is a key light-harvesting pigment in cyanobacteria and red algae. Beyond its fundamental role in photosynthesis, PCB has garnered significant attention for its potent antioxidant and anti-inflammatory properties, positioning it as a promising molecule for therapeutic development. This guide provides a comprehensive overview of the discovery of this compound, its biosynthesis, and various methods for its synthesis, including recombinant production in microbial and mammalian systems. Furthermore, it delves into the molecular mechanisms underlying its antioxidant and anti-inflammatory effects, detailing the key signaling pathways involved. This document is intended to serve as a technical resource, providing researchers with the necessary information to understand, produce, and evaluate the therapeutic potential of this compound.

Discovery and Characterization

This compound is a member of the phycobilin family, a group of open-chain tetrapyrroles that act as chromophores in phycobiliproteins. These pigment-protein complexes are the primary components of phycobilisomes, the major light-harvesting antennae in cyanobacteria, red algae, glaucophytes, and some cryptomonads.[1][2][3] this compound is covalently attached to the apoproteins allophycocyanin and phycocyanin, where it functions as a terminal energy acceptor, absorbing light energy and transferring it to the photosynthetic reaction centers.[1][2]

The biosynthesis of this compound begins with 5-aminolevulinic acid (ALA) and proceeds through the common tetrapyrrole pathway to produce heme.[1][4] The critical steps in the conversion of heme to this compound are catalyzed by two key enzymes:

-

Heme Oxygenase (HO): This enzyme catalyzes the oxidative cleavage of the heme macrocycle to form biliverdin IXα (BV), releasing a molecule of carbon monoxide and iron.[2][3][5]

-

This compound:ferredoxin oxidoreductase (PcyA): This ferredoxin-dependent enzyme catalyzes the four-electron reduction of biliverdin IXα to this compound.[1][2][5][6]

Synthesis of this compound

The production of this compound for research and therapeutic applications can be achieved through several methods, ranging from extraction from natural sources to recombinant synthesis in various host organisms.

Extraction from Spirulina

Spirulina, a genus of cyanobacteria, is a rich natural source of C-phycocyanin, from which this compound can be cleaved. The extraction process typically involves cell lysis, protein precipitation, and chromatographic purification of C-phycocyanin, followed by the chemical cleavage of the this compound chromophore.

Recombinant Biosynthesis in Escherichia coli

The co-expression of heme oxygenase-1 (HO1) and this compound:ferredoxin oxidoreductase (PcyA) in E. coli has proven to be an effective method for producing this compound.[7][8][9] Optimization of this system has led to significant improvements in yield.

Table 1: Recombinant this compound Production in E. coli

| Host Strain | Key Genes Expressed | Optimization Strategies | This compound Titer (mg/L) | Reference |

| E. coli BL21(DE3) | ho1, pcyA | Co-expression of genes | ~3 | [9] |

| E. coli BL21(DE3) | ho1, pcyA | Optimization of culture conditions | 13 | [4] |

| E. coli BL21(DE3) | ho1 from T. elongatus, pcyA from Synechocystis sp. | High-copy number plasmid, DNA scaffolds, ALA supplementation, overexpression of hemB and hemH, cofactor regeneration | 28.32 | [8][10] |

| E. coli BL21(DE3) | ho1 from T. elongatus, pcyA from Synechocystis sp. | Rational design of HO1 and PcyA mutants, DNA scaffold assembly, enhanced heme supply | 184.20 | [11] |

| E. coli BL21(DE3) | ho1, pcyA | Optimization of temperature, inducer concentration, initial OD600, and stirring speed | 3.8 | [6][12] |

Synthesis in Mammalian Cells

For applications in optogenetics and cell-based assays, the synthesis of this compound directly within mammalian cells is highly desirable. This has been achieved by co-expressing four key enzymes: heme oxygenase 1 (HO1), this compound:ferredoxin oxidoreductase (PcyA), ferredoxin (Fd), and ferredoxin-NADP+ reductase (Fnr).[13][14] This system allows for the light-inducible control of cellular processes without the need for external addition of the chromophore.[14][15][16]

Biological Activity and Signaling Pathways

This compound exhibits potent antioxidant and anti-inflammatory properties, which are attributed to its unique molecular structure and its ability to modulate key cellular signaling pathways.

Antioxidant Activity

This compound's antioxidant effects are mediated through multiple mechanisms:

-

Direct Radical Scavenging: It is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), directly neutralizing these damaging molecules.[17][18]

-

Inhibition of NADPH Oxidase (NOX): this compound can inhibit the activity of NADPH oxidase, a major source of cellular ROS.[18][19]

-

Upregulation of Antioxidant Enzymes: It can induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the Nrf2 pathway.[18][19]

Table 2: Antioxidant Activity of this compound

| Assay | Parameter | Value | Reference |

| Hydroxyl Radical Scavenging | EC50 | 0.1 µM | [4] |

| DPPH Radical Scavenging | IC50 | 6.63 µM (for C-Phycocyanin) | [20] |

Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling cascades:

-

Inhibition of NF-κB Pathway: this compound can inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation.[18][21][22] This is achieved by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.

-

Modulation of MAPK Pathway: this compound can also modulate the activity of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, which are involved in inflammatory responses.[18][21][22]

-

Induction of Anti-inflammatory Cytokines: It promotes the production of the anti-inflammatory cytokine IL-10.[18][21][22]

-

Bilirubin Analogy: this compound is structurally similar to biliverdin and bilirubin and is proposed to act as a bilirubin analog, potentially activating the biliverdin reductase-mediated anti-inflammatory pathway.[19][23]

Experimental Protocols

Extraction and Purification of this compound from Spirulina

This protocol describes a general procedure for the extraction of C-phycocyanin and subsequent cleavage of this compound.

-

Cell Lysis:

-

C-Phycocyanin Purification:

-

Perform ammonium sulfate precipitation (typically 50-65% saturation) to precipitate C-phycocyanin.[5]

-

Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer.

-

Further purify the C-phycocyanin using ion-exchange chromatography (e.g., DEAE-cellulose or DEAE-sepharose).[5][15][25]

-

-

This compound Cleavage:

Recombinant Production of this compound in E. coli

This protocol outlines the steps for producing this compound in E. coli.

-

Plasmid Construction:

-

Expression:

-

Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).[3]

-

Grow the cells in a rich medium (e.g., TB or LB) supplemented with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.[3]

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-28°C) for 12-24 hours.[3][6]

-

For increased yield, supplement the culture medium with 5-aminolevulinic acid (ALA).[8]

-

-

Extraction and Purification:

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of this compound.

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).[26]

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

In a 96-well plate, add a small volume of each this compound dilution (or standard antioxidant like ascorbic acid) to the wells.[20]

-

Add the DPPH solution to each well and mix.[20]

-

Incubate the plate in the dark at room temperature for 30 minutes.[24][27]

-

Measure the absorbance at 517 nm using a microplate reader.[20][24]

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.[28]

Western Blot Analysis of NF-κB and MAPK Signaling

This protocol is for assessing the effect of this compound on key inflammatory signaling pathways in cultured cells (e.g., macrophages).

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for a short period (e.g., 15-60 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[9]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, JNK, and ERK overnight at 4°C.[21][29]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]

-

Quantify the band intensities using densitometry software.

-

Visualizations

This compound Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound from 5-aminolevulinic acid.

Recombinant this compound Production Workflow

Caption: Workflow for recombinant production of this compound in E. coli.

This compound's Anti-inflammatory Signaling Pathways

Caption: this compound's inhibitory effects on NF-κB and MAPK signaling.

Conclusion

This compound has transitioned from a molecule of interest primarily in the field of photosynthesis to a promising candidate for therapeutic development. Its well-characterized antioxidant and anti-inflammatory properties, coupled with established methods for its production, provide a solid foundation for further preclinical and clinical investigation. This guide has provided a comprehensive overview of the key technical aspects of this compound research, from its discovery and synthesis to its mechanisms of action. It is hoped that this resource will facilitate further research and development in this exciting field, ultimately leading to novel therapeutic strategies for a range of inflammatory and oxidative stress-related diseases.

References

- 1. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of this compound Synthesis in E. coli BL21: Biotechnological Insights and Challenges for Scalable Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. phycomania.com [phycomania.com]

- 12. Optimization of this compound Synthesis in E. coli BL21: Biotechnological Insights and Challenges for Scalable Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and purification of food-grade C-phycocyanin from Arthrospira platensis and its determination in confectionery by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. CN104844707A - Method for extracting this compound from spirulina - Google Patents [patents.google.com]

- 19. scielo.br [scielo.br]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. researchgate.net [researchgate.net]

- 22. indochembull.com [indochembull.com]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 25. imeko.org [imeko.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. aisyah.journalpress.id [aisyah.journalpress.id]

- 29. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Phycocyanobilin: A Technical Guide to its Core Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a blue phycobilin, is a linear tetrapyrrole chromophore integral to the light-harvesting machinery of cyanobacteria, red algae, and other related organisms.[1] Beyond its fundamental role in photosynthesis, PCB has emerged as a molecule of significant interest in the biomedical field due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the basic properties of this compound, detailing its chemical and physical characteristics, biosynthetic pathway, and mechanisms of action. Furthermore, it offers comprehensive experimental protocols for its isolation, quantification, and the assessment of its biological activities, aiming to equip researchers and drug development professionals with the essential knowledge to explore its therapeutic applications.

Core Properties of this compound

This compound is the chromophore responsible for the characteristic blue color of the phycobiliprotein C-phycocyanin.[2] It is covalently attached to the apoprotein via a thioether bond.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃₃H₃₈N₄O₆ | |

| Molar Mass | 586.69 g/mol | |

| IUPAC Name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

| CAS Number | 20298-86-6 | |

| Appearance | Blue pigment |

Spectroscopic Properties

The spectroscopic properties of this compound are crucial for its identification and quantification. While often measured as part of the C-phycocyanin complex, data for the isolated chromophore is also available.

| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | ~620-665 | 102,000 M⁻¹cm⁻¹ (native phycocyanin) | Aqueous Buffer | [3][4] |

| 694 | 37,900 M⁻¹cm⁻¹ (cleaved PCB) | 8 M Urea, pH 2.0 | [5] | |

| 375 | - | 0.1% TFA in Water/Acetonitrile | ||

| Fluorescence Emission Maximum (λem) | ~640-650 | - | Aqueous Buffer | [6][7] |

Note: The spectroscopic properties of this compound can be influenced by its conformational state and the surrounding microenvironment, including solvent polarity and pH.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with heme. The pathway involves the conversion of heme to biliverdin IXα, which is then reduced to this compound.

Figure 1. Biosynthetic pathway of this compound from heme.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities that underscore its therapeutic potential in various disease models.

Antioxidant Activity

This compound is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its antioxidant mechanism involves donating a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

Anti-inflammatory Activity

PCB demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to cross the blood-brain barrier and exert its antioxidant and anti-inflammatory effects within the central nervous system. This makes it a promising candidate for the management of neurodegenerative diseases.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, including the NF-κB and Nrf2-ARE pathways.

Inhibition of the NF-κB Pathway

This compound can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation. It can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus and the transcription of pro-inflammatory genes.

Figure 2. This compound-mediated inhibition of the NF-κB signaling pathway.

Activation of the Nrf2-ARE Pathway

This compound can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a critical cellular defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, it induces the expression of a battery of antioxidant and detoxification enzymes.

References

- 1. itjfs.com [itjfs.com]

- 2. Pressurized Liquid Extraction of a this compound Chromophore and Its Reconstitution with a Cyanobacteriochrome Photosensor for Efficient Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Stability of Phycocyanin, Phycoerythrin, and Astaxanthin from Algae Towards Temperature, pH, Light, and Oxygen as a Commercial Natural Food Colorant | Indonesian Journal of Life Sciences [journal.i3l.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Early Investigations into Phycocyanobilin: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB), the blue tetrapyrrole chromophore of the phycobiliprotein C-phycocyanin, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. While recent research has extensively explored its therapeutic potential, the foundational studies conducted before the turn of the 21st century laid the critical groundwork for our current understanding. This technical guide delves into these seminal early investigations, providing a detailed overview of the initial structural elucidation, spectroscopic characterization, and the first explorations into the biological activities of this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the core methodologies and quantitative data from this pioneering era.

Structural Elucidation and Physicochemical Properties

The journey to unraveling the precise chemical structure of this compound was a multi-year effort involving cleavage from its parent protein, C-phycocyanin, followed by meticulous chemical and spectroscopic analysis.

Early Structural Studies

Initial efforts in the 1960s focused on liberating the chromophore from the protein to enable its chemical characterization. Landmark studies by Cole, Chapman, and Siegelman in 1967 and 1968 were instrumental in proposing the fundamental tetrapyrrole structure of this compound.[1][2] These early investigations established that this compound is a linear tetrapyrrole, distinguishing it from the cyclic porphyrin structure of chlorophylls and heme.

Linkage to the Apoprotein

A critical aspect of understanding this compound's function is its covalent attachment to the C-phycocyanin apoprotein. Early research in the 1970s by Glazer and Fang demonstrated that the chromophores are linked to specific cysteine residues on the α and β subunits of the protein.[3] Later work in 1980 by Killilea and colleagues further elucidated the nature of these linkages, identifying a stable thioether bond at ring A of the tetrapyrrole and a more labile ester linkage involving a serine residue and a propionic acid side chain on one of the central pyrrole rings.[4]

The process of elucidating the structure and linkage of this compound can be visualized as follows:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The structure and properties of this compound and related bilatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectroscopic properties of C-phycocyanin and of its alpha and beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Elucidation of the Phycocyanobilin Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a vital light-harvesting pigment in cyanobacteria, has garnered significant interest for its potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth exploration of the elucidation of its biosynthetic pathway, offering a comprehensive resource for researchers in natural product synthesis, drug development, and phycobiliprotein engineering. We detail the enzymatic cascade from heme to this compound, present quantitative kinetic data for the key enzymes, and provide detailed experimental protocols for the core assays used in pathway characterization. Visualizations of the biosynthetic pathway and a typical experimental workflow are provided to facilitate a deeper understanding of the molecular processes and methodologies.

Introduction

This compound is a blue, linear tetrapyrrole chromophore, also known as a bilin, that plays a crucial role in the light-harvesting apparatus of cyanobacteria, red algae, and glaucophytes. Covalently attached to phycobiliproteins, such as phycocyanin and allophycocyanin, PCB absorbs light energy and efficiently transfers it to chlorophylls in the photosynthetic reaction centers[1][2][3]. Beyond its fundamental role in photosynthesis, PCB has demonstrated significant therapeutic potential, exhibiting strong antioxidant, anti-inflammatory, and anticancer activities, making it a molecule of interest for the pharmaceutical and nutraceutical industries[2].

The elucidation of the PCB biosynthetic pathway has been a key area of research, enabling the heterologous production of this valuable compound in microbial hosts like Escherichia coli[4]. This guide delves into the core aspects of this pathway, providing the technical details necessary for its study and manipulation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in cyanobacteria is a two-step enzymatic process that begins with the ubiquitous molecule, heme[2][3][5][6].

-

Heme to Biliverdin IXα: The first committed step is the oxidative cleavage of the heme macrocycle by the enzyme heme oxygenase (HO) , also known as HemO. This reaction requires molecular oxygen and a reducing equivalent, typically supplied by ferredoxin, and yields biliverdin IXα (BV), carbon monoxide (CO), and free iron (Fe²⁺)[7]. In many cyanobacteria, including Synechocystis sp. PCC 6803, there are multiple heme oxygenase isoforms, with ho1 being constitutively expressed and ho2 induced under micro-oxic conditions[8].

-

Biliverdin IXα to this compound: The second and final step is the four-electron reduction of biliverdin IXα to this compound, catalyzed by the ferredoxin-dependent bilin reductase, This compound:ferredoxin oxidoreductase (PcyA) . This remarkable enzyme utilizes four electrons from reduced ferredoxin to catalyze the sequential reduction of two vinyl groups on the BV molecule[9][10]. The reaction proceeds through a detectable two-electron intermediate, 18¹,18²-dihydrobiliverdin[7].

The complete biosynthetic pathway is illustrated in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of heme oxygenase-1 from cyanobacterium Synechocystis sp. PCC 6803 in complex with heme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth kinetics and mathematical modeling of Synechocystis sp. PCC 6803 under flashing light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional and posttranscriptional regulation of cyanobacterial photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heme oxygenase 2 of the cyanobacterium Synechocystis sp. PCC 6803 is induced under a microaerobic atmosphere and is required for microaerobic growth at high light intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a c-type heme oxygenase and its function during acclimation of cyanobacteria to nitrogen fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asu.elsevierpure.com [asu.elsevierpure.com]

- 10. Heterocyst Development and Diazotrophic Metabolism in Terminal Respiratory Oxidase Mutants of the Cyanobacterium Anabaena sp. Strain PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]

Phycocyanobilin: A Technical Guide to Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB) is a blue, light-absorbing linear tetrapyrrole molecule, classified as a phycobilin. It serves as the chromophore in phycobiliproteins, such as C-phycocyanin and allophycocyanin, which are key components of the light-harvesting antennae in cyanobacteria and red algae.[1][2] Beyond its fundamental role in photosynthesis, PCB has garnered significant interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties, making its thorough characterization essential for research and drug development.[3]

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound. It details the principles of each method, provides experimental protocols for analysis, summarizes key quantitative data, and illustrates relevant biological and experimental workflows.

Spectroscopic Characterization Techniques

The extended system of conjugated double bonds in this compound's structure is responsible for its distinct spectroscopic properties.[1] Several techniques are employed to probe its electronic and structural features.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is fundamental for identifying and quantifying PCB. The technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The absorption spectrum of PCB is characterized by two main bands: a strong Q-band in the red/far-red region of the visible spectrum and a Soret band in the near-UV region.

The position and intensity of these absorption maxima are highly sensitive to the chromophore's environment, including solvent polarity, pH, and its conformation when bound to a protein.[4] When covalently attached to its native phycocyanin protein, the absorption maximum is typically around 620 nm.[1][5] Upon cleavage and in an unbound state in acidic solutions, this peak experiences a significant red-shift. For instance, in an acidic methanol solution, the Q-band maximum is observed around 680 nm.[6][7]

Quantitative Data: UV-Vis Absorption

| Form | Solvent/State | Q-Band λmax (nm) | Soret Band λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| C-Phycocyanin (Protein-Bound PCB) | Aqueous Buffer | ~620 | ~350-360 | ~102,000 at λmax (per chromophore)[8] |

| Allophycocyanin (Protein-Bound PCB) | Aqueous Buffer | ~650-655 | ~350-360 | Not specified |

| Free this compound (PCB) | HCl/Methanol | ~680 | Not specified | 37,900 at 680 nm[6][7] |

| Free this compound (PCB) | Phosphate Buffer (pH 7.2) | ~630-640 | ~370 | Not specified |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. While phycobiliproteins are intensely fluorescent, free this compound in solution exhibits very weak fluorescence. This is due to efficient non-radiative decay pathways stemming from its conformational flexibility. The fluorescence lifetime of free PCB in methanol is extremely short, on the order of picoseconds.[9]

When PCB is covalently bound within a protein scaffold, its conformation is held rigid. This structural constraint inhibits non-radiative decay, leading to a dramatic increase in fluorescence quantum yield and a longer fluorescence lifetime (nanoseconds). The emitted fluorescence is typically red-shifted by 20-30 nm from the absorption maximum.

Quantitative Data: Fluorescence Emission

| Form | Solvent/State | Excitation λex (nm) | Emission λem (nm) | Fluorescence Quantum Yield (ΦF) |

| C-Phycocyanin (Protein-Bound PCB) | Aqueous Buffer | ~620 | ~640-650[5] | High (can be up to 0.8) |

| Allophycocyanin (Protein-Bound PCB) | Aqueous Buffer | ~650 | ~660 | High[5] |

| Free this compound (PCB) | Methanol | ~610 | Not specified | Very low |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful tool for probing the chirality and secondary structure of molecules. For PCB, which is intrinsically chiral and adopts a specific helical conformation when bound to a protein, CD spectroscopy provides valuable structural information.

The CD spectrum of phycobiliproteins in the visible region is dominated by the excitonic coupling between the multiple PCB chromophores held in close proximity. In the far-UV region (200-250 nm), the CD spectrum reveals information about the secondary structure (e.g., α-helix, β-sheet content) of the apoprotein to which PCB is attached.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about molecular structure and dynamics. Both ¹H and ¹³C NMR have been used to study PCB, primarily when it is isotopically labeled (e.g., with ¹³C and ¹⁵N) and bound to a protein.[4][10] These studies help to elucidate the precise conformation of the chromophore within the protein binding pocket and the nature of its covalent linkage.

Obtaining high-resolution NMR spectra of free PCB in solution is challenging due to its conformational flexibility and potential for aggregation. However, NMR data has been crucial in confirming that all four pyrrole ring nitrogens of PCB are typically protonated within the protein environment.[4][10]

Experimental Protocols

Protocol 1: Extraction and Cleavage of this compound from Spirulina

This protocol describes a general method to obtain free this compound from C-phycocyanin, which is abundant in Spirulina platensis.

1. Extraction of C-Phycocyanin (Crude): a. Suspend dried Spirulina biomass in a phosphate buffer (e.g., 0.1 M, pH 7.0). b. Disrupt the cells using methods such as repeated freeze-thaw cycles, sonication, or bead milling. c. Centrifuge the mixture to pellet cell debris. The supernatant, which is intensely blue, contains the crude phycobiliproteins. d. (Optional Purification) Further purify the C-phycocyanin using ammonium sulfate precipitation followed by ion-exchange or size-exclusion chromatography.[11]

2. Cleavage of this compound: a. Denature the purified or crude C-phycocyanin solution. b. Cleave the thioether bond linking PCB to the protein by refluxing in methanol (typically for several hours). c. After cleavage, the solution color will change, and the free PCB can be extracted into an organic solvent like chloroform. d. The concentration of the extracted PCB can be determined spectrophotometrically in an acidified methanol solution (HCl/MeOH, 1:19 v/v) using its absorbance at 680 nm and the molar extinction coefficient of 37,900 M⁻¹cm⁻¹.[6][7]

Protocol 2: Spectroscopic Analysis

1. UV-Vis Spectroscopy: a. Prepare solutions of PCB in the desired solvent (e.g., methanol, phosphate buffer) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0). b. Use a quartz cuvette with a 1 cm path length. c. Record the absorbance spectrum over a range of 300-800 nm. d. Use the solvent as a blank for baseline correction.

2. Fluorescence Spectroscopy: a. Prepare a dilute solution of the sample to avoid inner filter effects. b. Set the excitation wavelength to the absorption maximum of the Q-band. c. Record the emission spectrum over a range starting ~10 nm above the excitation wavelength to ~800 nm. d. To determine the quantum yield, a comparative method using a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol) is typically employed.

Visualizations: Pathways and Workflows

Caption: Workflow for the extraction, cleavage, and spectroscopic analysis of this compound.

Caption: Unidirectional energy transfer pathway within a phycobilisome complex.

Conclusion

The spectroscopic characterization of this compound is crucial for understanding its role in natural photosynthetic systems and for harnessing its potential in biomedical and biotechnological applications. Techniques such as UV-Vis, fluorescence, CD, and NMR spectroscopy each provide unique and complementary information about the structure, conformation, and electronic properties of this versatile molecule. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the multifaceted nature of this compound.

References

- 1. Phycobiliproteins: Structural aspects, functional characteristics, and biotechnological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular origins of absorption wavelength variation among this compound-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence and antioxidant activity of heterologous expression of phycocyanin and allophycocyanin from Arthrospira platensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of this compound Synthesis in E. coli BL21: Biotechnological Insights and Challenges for Scalable Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. helios.eie.gr [helios.eie.gr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

Phycocyanobilin role in cyanobacteria physiology

An In-depth Technical Guide to the Role of Phycocyanobilin in Cyanobacteria Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PCB), a blue, open-chain tetrapyrrole (bilin), is a pigment of profound importance in the physiology of cyanobacteria. It is fundamental not only to the light-harvesting machinery essential for oxygenic photosynthesis but also to intricate light-sensing and signaling pathways that regulate cellular processes. Furthermore, PCB and its associated protein, phycocyanin, exhibit significant antioxidant properties, making them subjects of interest for nutraceutical and pharmaceutical development. This technical guide provides a comprehensive overview of PCB's biosynthesis, its crucial functions in photosynthesis and photoregulation, and its protective antioxidant mechanisms. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and application development.

This compound Biosynthesis

This compound is synthesized from heme through a conserved and highly regulated enzymatic pathway. This process is critical as PCB is an essential component for the viability of most cyanobacteria.[1] The biosynthesis is a two-step conversion from the common precursor biliverdin IXα.[1][2][3]

The Biosynthetic Pathway:

-

Heme to Biliverdin IXα: The pathway begins with the oxidative cleavage of the heme macrocycle. The enzyme heme oxygenase (HO) catalyzes the conversion of heme into biliverdin IXα (BV), which is the precursor for all phycobilins in cyanobacteria.[1][4]

-

Biliverdin IXα to this compound: The final step is the reduction of biliverdin IXα to this compound. This reaction is catalyzed by the ferredoxin-dependent bilin reductase (FDBR) named this compound:ferredoxin oxidoreductase (PcyA).[2][3][4] PcyA performs a two-step, four-electron reduction of the vinyl group on ring A and the methine bridge between rings B and C of biliverdin IXα to produce PCB.[4]

The gene encoding PcyA, pcyA, is considered essential in cyanobacteria, highlighting the critical nature of PCB biosynthesis for their survival.[1]

Role of this compound in Photosynthesis

PCB is the principal chromophore responsible for the characteristic blue color of the phycobiliproteins, phycocyanin (PC) and allophycocyanin (APC).[5][6] These proteins are the building blocks of the phycobilisome (PBS), the primary light-harvesting antenna complex in cyanobacteria.[1][7]

Phycobilisome Structure and Energy Transfer

Phycobilisomes are elaborate supramolecular structures attached to the outer surface of the thylakoid membranes.[8] They are composed of a central core of allophycocyanin from which several rods, typically made of phycocyanin, radiate outwards.[6][7] In some species, these rods also contain phycoerythrin (PE) to capture light in different spectral regions.[1]

PCB molecules are covalently attached to specific cysteine residues on the PC and APC apoproteins via a thioether bond.[5][8] This attachment is crucial for their function. The primary role of PCB within the PBS is to absorb light energy, particularly in the orange-red region of the spectrum (around 620-650 nm), and transfer it with extremely high efficiency to the photosynthetic reaction centers.[7][9]

The energy transfer follows a unidirectional cascade:

-

Rods (PC): PCB in phycocyanin absorbs light energy.

-

Core (APC): The energy is funneled from PC in the rods to APC in the core.

-

Reaction Center: From the APC core, the energy is finally delivered to chlorophyll molecules within the photosystems (Photosystem II and I) embedded in the thylakoid membrane, initiating the process of photosynthesis.[1][7]

This organized energy transfer allows cyanobacteria to efficiently capture light in wavelengths that are poorly absorbed by chlorophyll a, thereby expanding their photosynthetic action spectrum.[10]

Role of this compound in Photoreception and Signaling

Beyond its role in light harvesting, PCB also functions as the photoactive chromophore for a diverse family of photoreceptors, including cyanobacterial phytochromes (Cph) and cyanobacteriochromes (CBCRs).[1] These photoreceptors allow cyanobacteria to sense and respond to a wide range of light wavelengths, from near-UV to red light.[11]

Chromatic Acclimation

A well-studied example of PCB-mediated signaling is complementary chromatic adaptation (CCA), a process where cyanobacteria adjust the composition of their phycobilisomes to optimize light absorption in the prevailing light environment.[11]

In the cyanobacterium Fremyella diplosiphon, the cyanobacteriochrome RcaE uses PCB as its chromophore to sense the ratio of red to green light.[11]

-

Under Red Light: RcaE is in an inactive state, leading to the high expression of genes for phycocyanin, resulting in blue-green colored cells that are efficient at absorbing red light.

-

Under Green Light: RcaE absorbs green light and becomes active. It initiates a complex phosphorelay signal transduction cascade that ultimately leads to the increased synthesis of phycoerythrin (which absorbs green light) and a decrease in phycocyanin synthesis.[11] This makes the cells appear red.

This sophisticated regulatory system, along with other photoreceptors like DpxA which senses teal and yellow light, allows cyanobacteria to fine-tune their photosynthetic machinery for optimal performance across the visible spectrum.[12][13]

Antioxidant Properties of this compound

This compound, both in its free form and when bound to phycocyanin, is a potent antioxidant.[14] Its structure is similar to bilirubin, one of the most effective endogenous antioxidants in humans.[6] C-phycocyanin (C-PC) and its PCB chromophore can scavenge a variety of reactive oxygen species (ROS), including peroxyl, hydroxyl, and superoxide radicals, thereby protecting cellular components like proteins, lipids, and DNA from oxidative damage.[6][15]

The antioxidant activity is attributed to the covalently-linked PCB, which can donate electrons to neutralize free radicals.[16][17] This property has generated significant interest in C-PC as a nutraceutical and a potential therapeutic agent for conditions associated with oxidative stress.[6][14]

Quantitative Antioxidant Activity Data

The antioxidant potential of C-Phycocyanin (C-PC) from various cyanobacterial species has been quantified using multiple in vitro assays. The data highlights its efficacy as a radical scavenger.

| Cyanobacterial Species | Assay | Parameter | Value | Reference |

| Lyngbya sp. | Peroxyl Radical Scavenging | IC₅₀ | 6.63 µM | [17],[18] |

| Peroxyl Radical Scavenging | Relative Rate Constant | 3.13 | [16],[17] | |

| Hydroxyl Radical Scavenging | Second Order Rate Constant | 7.87 x 10¹⁰ M⁻¹s⁻¹ | [16],[17] | |

| Spirulina sp. | Peroxyl Radical Scavenging | IC₅₀ | 12.15 µM | [17],[18] |

| Peroxyl Radical Scavenging | Relative Rate Constant | 1.8 | [16],[17] | |

| Hydroxyl Radical Scavenging | Second Order Rate Constant | 6.42 x 10¹⁰ M⁻¹s⁻¹ | [16],[17] | |

| Phormidium sp. | Peroxyl Radical Scavenging | IC₅₀ | 12.74 µM | [17],[18] |

| Peroxyl Radical Scavenging | Relative Rate Constant | 1.89 | [16],[17] | |

| Hydroxyl Radical Scavenging | Second Order Rate Constant | 9.58 x 10¹⁰ M⁻¹s⁻¹ | [16],[17] | |

| Spirulina platensis | ABTS Radical Scavenging | IC₅₀ | 82.86 mg/L | [19] |

| Geitlerinema sp. TRV57 | H₂O₂ Scavenging | Scavenging % (at 200 µg/mL) | 95.27% | [20] |

| DPPH Radical Scavenging | Scavenging % (at 200 µg/mL) | 78.75% | [20] | |

| Anti-lipid Peroxidation | IC₅₀ | 185 µg/mL | [20] |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of C-PC required to scavenge 50% of the radicals.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of phycocyanin and its PCB chromophore.

Protocol: Phycocyanin Extraction and Quantification

This protocol describes a common and effective method for extracting and quantifying phycocyanin from cyanobacterial biomass, adapted from established procedures.[21][22]

Workflow Diagram:

Methodology:

-

Cell Harvesting: Harvest cyanobacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes). Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).

-

Cell Disruption: Resuspend the wet biomass in the same phosphate buffer (a 1:5 or 1:10 biomass-to-buffer ratio is common). Subject the cell suspension to 2-3 cycles of freezing (-20°C or -80°C) and thawing (4°C or room temperature).[22][23] This process disrupts the cell walls. Alternative methods include sonication or bead beating.[23][24]

-

Extraction: Agitate the resulting slurry gently on a magnetic stirrer overnight (12-24 hours) at 4°C in the dark to allow for the diffusion of phycobiliproteins into the buffer.[22]

-

Clarification: Centrifuge the slurry at high speed (e.g., 10,000-15,000 x g for 20 minutes at 4°C) to pellet cell debris.

-

Quantification:

-

Carefully collect the blue-colored supernatant.

-

Using a spectrophotometer, measure the absorbance (A) of the supernatant at 615 nm and 652 nm. Use the phosphate buffer as a blank.[21]

-

Calculate the concentration of C-Phycocyanin (C-PC) using the Bennett and Bogorad (1973) equation:[22] C-PC (mg/mL) = [A₆₁₅ - (0.474 * A₆₅₂)] / 5.34

-

-

Purity Assessment:

-

Measure the absorbance at 280 nm (for total protein).

-

The purity of the C-PC extract is estimated by the ratio of absorbance at 615 nm to 280 nm (A₆₁₅/A₂₈₀). A ratio ≥ 0.7 is considered food-grade, while a ratio ≥ 4.0 is considered analytical-grade.[24]

-

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate hydrogen and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[15]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 100 µM) in methanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare a series of dilutions of the phycocyanin extract (e.g., 50-1000 µg/mL) in the appropriate buffer.

-

Reaction:

-

In a microplate well or cuvette, add a small volume of the sample or standard (e.g., 100 µL).

-

Add the DPPH working solution (e.g., 900 µL).

-

Prepare a control containing only the buffer and DPPH solution.

-

-

Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes.[15][25]

-

Measurement: Measure the absorbance of the solution at 517 nm. The violet color of the DPPH radical will fade in the presence of an antioxidant.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control – A_sample) / A_control] × 100

-

The IC₅₀ value can be determined by plotting the % inhibition against the sample concentration.

-

Protocol: RNA Extraction for Gene Expression Analysis

This protocol outlines a general method for extracting total RNA from cyanobacteria, a prerequisite for analyzing the expression of genes related to PCB metabolism (e.g., pcyA, ho1) via RT-qPCR or RNA-Seq.

Methodology:

-

Cell Harvesting: Rapidly harvest a known quantity of cyanobacterial cells by centrifugation at 4°C. Immediately freeze the cell pellet in liquid nitrogen to preserve RNA integrity and store at -80°C.

-

Cell Lysis: Disrupt the frozen cells. A common method is bead beating with sterile glass or zirconia beads in a suitable lysis buffer (e.g., containing guanidinium thiocyanate).[26] Perform lysis in short bursts (e.g., 2 x 30 seconds) with cooling on ice in between to prevent overheating.

-

RNA Extraction and Purification:

-

Centrifuge the lysate to pellet debris.

-

Transfer the supernatant to a new tube and proceed with RNA purification using a commercial kit (e.g., AllPrep DNA/RNA kit, RNeasy Plant Mini Kit) following the manufacturer's instructions.[26] This typically involves binding the RNA to a silica column, washing, and eluting.

-

-

DNase Treatment: Perform an on-column or in-solution DNase treatment (e.g., TURBO DNA-free kit) to remove any contaminating genomic DNA, which is critical for accurate gene expression analysis.[26]

-

Quality Control:

-

Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A₂₆₀/A₂₈₀ ratio of ~2.0 indicates pure RNA.

-

Verify RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Bioanalyzer). Intact 16S and 23S ribosomal RNA bands should be visible.

-

Conclusion and Future Prospects

This compound is a molecule of central importance to the physiology, survival, and adaptation of cyanobacteria. Its roles are multifaceted, extending from being the cornerstone of the light-harvesting apparatus to the critical chromophore in sophisticated light-sensing systems. The potent antioxidant activity of PCB and C-phycocyanin further underscores its biological significance and opens avenues for its application in drug development and as a functional food ingredient.[6][14] A thorough understanding of its biosynthesis, function, and properties, facilitated by the robust experimental protocols detailed herein, is essential for harnessing its full potential in biotechnology, synthetic biology, and human health. Future research may focus on engineering cyanobacteria with modified bilin content for enhanced light capture or for the overproduction of these valuable compounds.[8][27]

References

- 1. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. The phycobilisomes: an early requisite for efficient photosynthesis in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Modified Phycobilin Biosynthesis in the Cyanobacterium Synechococcus sp. Strain PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In the Limelight: Photoreceptors in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two Cyanobacterial Photoreceptors Regulate Photosynthetic Light Harvesting by Sensing Teal, Green, Yellow, and Red Light - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Cyanobacterial "Nutraceutical" this compound Inhibits Cysteine Protease Legumain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of the in vitro and in vivo antioxidant potentials of food grade Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Antioxidant potential of C-phycocyanin isolated from cyanobacterial species Lyngbya, Phormidium and Spirulina spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. indochembull.com [indochembull.com]

- 20. researchgate.net [researchgate.net]

- 21. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 23. researchgate.net [researchgate.net]

- 24. Optimizing Phycocyanin Extraction from Cyanobacterial Biomass: A Comparative Study of Freeze–Thaw Cycling with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phycocyanin Extracted from Oscillatoria minima Shows Antimicrobial, Algicidal, and Antiradical Activities: In silico and In vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. journals.asm.org [journals.asm.org]

The Antioxidant Properties of Phycocyanobilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a linear tetrapyrrole chromophore covalently attached to the phycocyanin protein in cyanobacteria like Spirulina platensis, is emerging as a potent antioxidant with significant therapeutic potential.[1][2][3][4] This technical guide provides an in-depth analysis of the antioxidant properties of PCB, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. Quantitative data from various studies are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to facilitate a comprehensive understanding of PCB's role in mitigating oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[1][5] this compound has garnered considerable scientific interest due to its robust antioxidant capabilities, which are attributed to its unique molecular structure that enables it to effectively neutralize free radicals and modulate cellular antioxidant defenses.[1] This document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of PCB.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of key enzymatic pathways.

Direct Free Radical Scavenging

PCB is a potent scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] Its molecular structure allows it to neutralize peroxyl radicals, hydroxyl radicals, and peroxynitrite.[2][6][7] This direct scavenging activity is a primary contributor to its ability to mitigate oxidative damage to lipids, proteins, and DNA.[2][6]

Inhibition of NADPH Oxidase

A key mechanism underlying PCB's antioxidant effect is its ability to inhibit the activity of NADPH oxidase (NOX) enzymes.[1][8][9] NOX are major sources of cellular ROS, and their overactivation is linked to various pathologies.[1][10] PCB has been shown to downregulate the expression of NOX subunits, such as p22phox, NOX2, and NOX4, thereby reducing superoxide production.[10][11][12] This inhibitory action is believed to be a significant contributor to its protective effects in conditions like diabetic nephropathy and atherosclerosis.[2][11]

Modulation of Endogenous Antioxidant Enzymes

PCB can also enhance the body's endogenous antioxidant defenses. It has been reported to increase the expression and activity of various antioxidant enzymes and promote the biosynthesis of glutathione, a crucial intracellular antioxidant.[1] Furthermore, PCB can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

Signaling Pathways Modulated by this compound

The Nrf2-ARE Pathway

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like PCB, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[13]

Figure 1: this compound-mediated activation of the Nrf2-ARE pathway.

Inhibition of NADPH Oxidase

As previously mentioned, PCB's ability to inhibit NADPH oxidase is a crucial aspect of its antioxidant activity. This inhibition reduces the production of superoxide radicals, which can otherwise lead to the formation of more damaging reactive species.

Figure 2: Inhibition of NADPH oxidase by this compound.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize key findings from the literature.

Table 1: Radical Scavenging Activity of this compound and Related Compounds

| Compound/Extract | Assay | IC50 / Activity | Source |

| Phycocyanin | DPPH | 158.3 µg/ml | [14] |

| Ascorbic Acid (Standard) | DPPH | 112.9 µg/ml | [14] |

| Phycocyanin | FRAP | 152.7 µg/ml | [14] |

| Ascorbic Acid (Standard) | FRAP | 91.47 µg/ml | [14] |

| Phycocyanin | Total Antioxidant Capacity | 164.78 µg/ml | [14] |

| Ascorbic Acid (Standard) | Total Antioxidant Capacity | 26.76 µg/ml | [14] |

| Lyngbya C-PC | Peroxyl Radical Scavenging | IC50: 6.63 µM | [15] |

| Spirulina C-PC | Peroxyl Radical Scavenging | IC50: 12.15 µM | [15] |

| Phormidium C-PC | Peroxyl Radical Scavenging | IC50: 12.74 µM | [15] |

| Phycocyanin Extract | ABTS | IC50: 82.86 mg/L | [16] |

Table 2: Oxygen Radical Absorbance Capacity (ORAC) Values

| Compound | ORAC Value (µmol of Trolox/µmol of compound) | Source |

| This compound (PCB) | 22.18 | [7][17] |

| Phycocyanin (PC) | 20.33 | [7][17] |

| Reduced Glutathione (GSH) | 0.57 | [7] |

| Ascorbic Acid (AA) | 0.75 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are outlines of common experimental protocols used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

Test sample (this compound) dissolved in a suitable solvent at various concentrations.

-

Positive control (e.g., ascorbic acid or Trolox).

-

Blank (solvent only).

-

-

Procedure:

-

A defined volume of the test sample is mixed with the DPPH working solution.[18]

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[18]

-

The absorbance is measured at 517 nm using a spectrophotometer.[14][18]

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.[14]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The reduction of the blue-green ABTS•+ radical cation by an antioxidant is measured by the decrease in absorbance at a specific wavelength (typically 734 nm).

-

Reagents:

-

ABTS stock solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

ABTS•+ working solution (prepared by mixing the stock solutions and allowing them to react in the dark).

-

Test sample (this compound) at various concentrations.

-

Positive control (e.g., ascorbic acid or Trolox).

-

-

Procedure:

-

The ABTS•+ working solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[19]

-

A small volume of the test sample is added to the ABTS•+ working solution.[19]

-

The mixture is incubated at room temperature for a defined period.[19]

-

The absorbance is measured at 734 nm.[19]

-

The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.[16]

-

Figure 3: General experimental workflow for in vitro antioxidant assays.

Conclusion

This compound exhibits a multi-faceted antioxidant profile, acting through direct radical scavenging and the modulation of critical cellular signaling pathways involved in the defense against oxidative stress. Its ability to inhibit NADPH oxidase and activate the Nrf2-ARE pathway underscores its potential as a therapeutic agent for a range of oxidative stress-related diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound-based nutraceuticals and pharmaceuticals. Continued investigation, particularly through well-designed clinical trials, is warranted to fully elucidate its therapeutic efficacy in human health.

References

- 1. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. bluelotus.it [bluelotus.it]

- 8. Clinical potential of Spirulina as a source of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Positive effects of this compound on gene expression in glutamate-induced excitotoxicity in SH-SY5Y cells and animal models of multiple sclerosis and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phycocyanin and this compound from Spirulina platensis protect against diabetic nephropathy by inhibiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]